molecular formula C6H13NO B8229579 (2R,3S)-2-methylpiperidin-3-ol

(2R,3S)-2-methylpiperidin-3-ol

Cat. No.: B8229579
M. Wt: 115.17 g/mol
InChI Key: YAMQDSQNPDUGGS-RITPCOANSA-N
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Description

(2R,3S)-2-methylpiperidin-3-ol is a chiral compound with two stereogenic centers, making it an important molecule in stereochemistry. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The specific configuration of this compound refers to the spatial arrangement of its substituents, which significantly influences its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-methylpiperidin-3-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a 2,3-disubstituted piperidine derivative. This reduction can be carried out using chiral catalysts or reagents to ensure the desired stereochemistry is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-2-methylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different stereoisomers or derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

(2R,3S)-2-methylpiperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,3S)-2-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and activity. For example, the hydroxyl group may form hydrogen bonds with active site residues, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

    (2S,3R)-2-methylpiperidin-3-ol: This stereoisomer has the opposite configuration at both stereogenic centers.

    (2R,3R)-2-methylpiperidin-3-ol: This compound has the same configuration at the second stereogenic center but differs at the first.

    (2S,3S)-2-methylpiperidin-3-ol: This stereoisomer has the opposite configuration at both stereogenic centers compared to (2R,3S)-2-methylpiperidin-3-ol.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which influences its chemical reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.

Properties

IUPAC Name

(2R,3S)-2-methylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMQDSQNPDUGGS-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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